molecular formula C10H15NO2 B342424 N-(tert-butyl)-3-methyl-2-furamide

N-(tert-butyl)-3-methyl-2-furamide

Cat. No.: B342424
M. Wt: 181.23 g/mol
InChI Key: VNRLMHZVLBEIAM-UHFFFAOYSA-N
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Description

N-(tert-butyl)-3-methyl-2-furamide is a furan-derived amide compound characterized by a tert-butyl group attached to the amide nitrogen and a methyl substituent at the 3-position of the furan ring. For example, the synthesis of pyrazole- and piperidine-based tert-butyl amides (e.g., and ) highlights the importance of mild reaction conditions, such as room-temperature condensation, and the use of drying agents like MgSO₄ to achieve high yields .

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

N-tert-butyl-3-methylfuran-2-carboxamide

InChI

InChI=1S/C10H15NO2/c1-7-5-6-13-8(7)9(12)11-10(2,3)4/h5-6H,1-4H3,(H,11,12)

InChI Key

VNRLMHZVLBEIAM-UHFFFAOYSA-N

SMILES

CC1=C(OC=C1)C(=O)NC(C)(C)C

Canonical SMILES

CC1=C(OC=C1)C(=O)NC(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Conformational Analysis

N-(tert-butyl)-3-methyl-2-furamide vs. Piperidine Carboxylates ():
The tert-butyl group in piperidine carboxylates induces chair conformations in six-membered rings, with bond shortening (e.g., N1–C6: 1.343 Å) due to conjugation with carbonyl groups . For this compound, the planar furan ring and tert-butyl substituent may enforce rigidity, limiting conformational flexibility. This contrasts with the chair conformation of piperidine analogs, which enhances stability in biological environments.

Key Similarities:

  • Electronic effects: Conjugation between amide carbonyls and adjacent bonds is observed in both systems.
  • Steric bulk: The tert-butyl group in both compounds likely reduces solubility in polar solvents.

Data Tables

Table 2: Structural and Electronic Features

Compound Key Bond Lengths (Å) Conformation Solubility (Polar Solvents)
N-Pyrazolylimine C=N: 1.28 (imine) Planar Moderate
Piperidine Carboxylate N1–C6: 1.343 Chair Low
This compound C=O: ~1.22 (amide) Rigid planar Low (tert-butyl hindrance)

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